N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea
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Overview
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is a chemical compound known for its significant role in medicinal chemistry. It is a selective ligand for the human CCR5 chemokine receptor, which is involved in various biological processes, including immune response and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The process often includes steps such as hydrogenation, cyclization, and amination . The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating the CCR5 receptor, which is crucial in immune response.
Medicine: Explored for its potential therapeutic effects in treating diseases related to the CCR5 receptor, such as HIV and certain inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The molecular targets include specific amino acid residues within the receptor that are critical for its function .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is unique due to its high selectivity and potency as a CCR5 receptor ligand. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
821008-08-6 |
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Molecular Formula |
C31H39N3O |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethyl-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C31H39N3O/c1-3-34(31(35)32-25(2)26-13-7-4-8-14-26)29-19-22-33(23-20-29)24-21-30(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,25,29-30H,3,19-24H2,1-2H3,(H,32,35) |
InChI Key |
YCMJGYHFHDNSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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